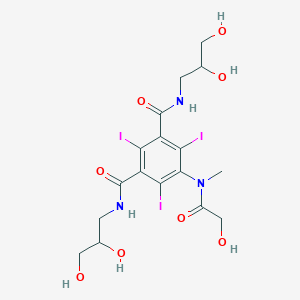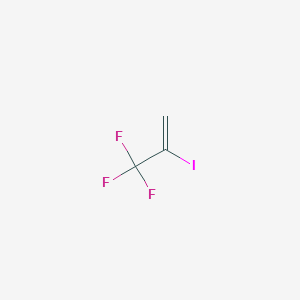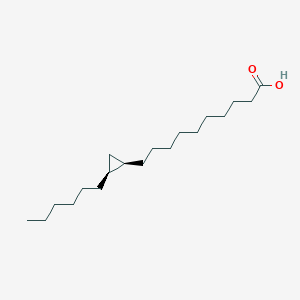![molecular formula C10H11ClO3 B026779 6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole CAS No. 109856-89-5](/img/structure/B26779.png)
6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole
Vue d'ensemble
Description
CEMB is a chemical compound that belongs to the family of benzo[1,3]dioxoles. It is a white crystalline solid that has a melting point of 85-87°C. CEMB has been studied extensively for its potential use in various fields of science, including pharmacology, neuroscience, and chemistry.
Mécanisme D'action
The mechanism of action of CEMB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
CEMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and certain fungi and bacteria. In vivo studies have shown that it can protect against neuronal damage and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEMB is its versatility. It can be used in a variety of lab experiments and has potential applications in various fields of science. However, one of the limitations of CEMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CEMB. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a building block in the synthesis of other compounds with therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CEMB and its potential applications in various fields of science.
In conclusion, CEMB is a versatile chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CEMB and its applications in science.
Applications De Recherche Scientifique
CEMB has been studied extensively for its potential use in various fields of science. In pharmacology, it has been shown to have anticancer, antifungal, and antibacterial properties. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to modulate the activity of certain neurotransmitters. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds.
Propriétés
Numéro CAS |
109856-89-5 |
|---|---|
Nom du produit |
6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole |
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H11ClO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2-3,6H2,1H3 |
Clé InChI |
COMIJTXREIPMRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CCCl |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

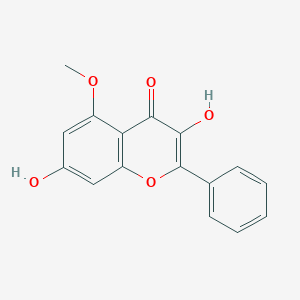
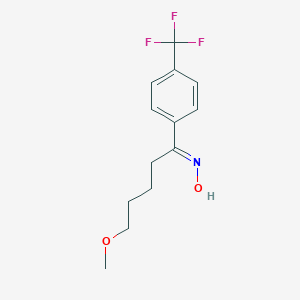
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

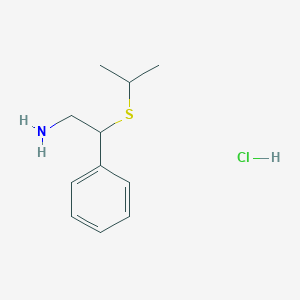

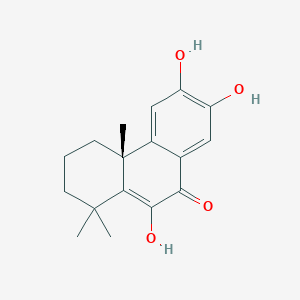

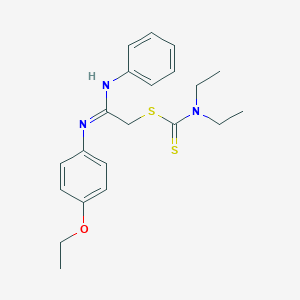
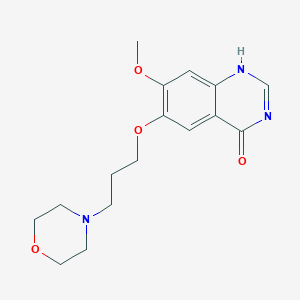
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
